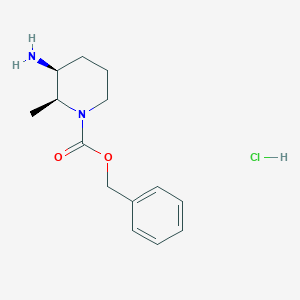![molecular formula C12H18F3N B13079211 [3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
[3-(Trifluoromethyl)adamantan-1-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethyl)adamantan-1-yl]methanamine is a chemical compound with the molecular formula C12H18F3N and a molecular weight of 233.27 g/mol It is characterized by the presence of a trifluoromethyl group attached to an adamantane core, which is further linked to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-adamantylamine with trifluoromethyl iodide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of [3-(Trifluoromethyl)adamantan-1-yl]methanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Trifluoromethyl)adamantan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Trifluoromethyl)adamantan-1-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The adamantane core provides structural stability, while the methanamine group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.
[3-(Trifluoromethyl)adamantan-1-yl]methanol: Another derivative with a hydroxyl group instead of a methanamine group, which may have different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with an adamantane core and a methanamine group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)-1-adamantyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16/h8-9H,1-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXIOOSUIVMGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)



![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)








